N-ethyl-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-ethyl-2-[(6-methyl-7-oxo-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S3/c1-4-26(17-12-8-9-15(2)13-17)18(28)14-31-22-24-20-19(21(29)25(22)3)32-23(30)27(20)16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSIOZQFQXELPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C)SC(=S)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with potential therapeutic applications. The thiazole and pyrimidine moieties in its structure suggest a range of biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Thiazolo[4,5-d]pyrimidine core : Known for various pharmacological properties.
- Sulfanylidene groups : May enhance interaction with biological targets.
Biological Activity Overview
The biological activities of this compound are explored through various studies. Key findings include:
Antibacterial Activity
Research indicates that compounds with thiazole and pyrimidine structures exhibit significant antibacterial effects. In comparative studies:
- Broad-spectrum activity : Compounds similar to the target compound have shown activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values comparable to standard antibiotics like Ciprofloxacin and Rifampicin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5f | 50 | Mycobacterium smegmatis |
| 5d | 25 | Escherichia coli |
| 5g | 30 | Staphylococcus aureus |
Anticancer Activity
The thiazolo[4,5-d]pyrimidine derivatives have been studied for their anticancer potential:
- Cytotoxicity : Several analogs showed promising cytotoxic effects against various cancer cell lines (e.g., HT-29 colorectal cancer cells).
- Mechanism of action : The presence of electron-withdrawing groups on the phenyl ring has been associated with increased potency against cancer cells .
Case Studies
-
Study on Thiazolo Derivatives : A series of thiazolo derivatives were synthesized and evaluated for their antibacterial and anticancer activities. The study found that modifications in the phenyl ring significantly influenced the biological activity .
- Results : Compounds with electron-withdrawing substituents exhibited enhanced activity compared to those with electron-donating groups.
- Antitubercular Activity Assessment : In another study focusing on thiazole derivatives, some compounds demonstrated significant antitubercular activity against Mycobacterium smegmatis, highlighting the potential of these compounds in treating resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Thiazolo[4,5-d]pyrimidin vs. Benzothiazole Derivatives
- Patent Compounds (EP3 348 550A1) : Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature a benzothiazole core with a trifluoromethyl group. The electron-withdrawing CF₃ group may improve metabolic stability compared to the target compound’s methylphenyl group .
Tetrahydrofuran Sulfamoyl Analogs
Substituent Effects
*Calculated based on molecular formula.
Physicochemical and Pharmacokinetic Inferences
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis involves multi-step reactions, including the formation of the thiazolo[4,5-d]pyrimidine core and subsequent sulfanyl-acetamide functionalization. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., nucleophilic substitutions) require gradual reagent addition at 0–5°C to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for sulfanyl group introduction .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound from byproducts .
- Analytical validation : LC-MS and -NMR verify intermediate purity before proceeding to subsequent steps .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
A combination of techniques is essential:
- NMR spectroscopy : - and -NMR confirm substituent positions and detect stereochemical anomalies (e.g., diastereomer formation) .
- High-resolution mass spectrometry (HR-MS) : Validates molecular formula accuracy (e.g., [M+H] or [M+Na] ions) .
- IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm) and sulfanyl (C-S, ~600 cm) .
Q. How can researchers design preliminary biological assays to screen this compound for kinase inhibition activity?
Initial screening should focus on:
- Target selection : Prioritize kinases with structural homology to CDKs (cyclin-dependent kinases), as thiazolo-pyrimidine derivatives often inhibit these .
- Assay conditions : Use fluorescence-based ADP-Glo™ assays at physiologically relevant ATP concentrations (1–10 µM) to detect competitive binding .
- Dose-response curves : Test concentrations from 0.1–100 µM to calculate IC values. Include staurosporine as a positive control .
Q. What strategies mitigate solubility challenges during in vitro testing of this compound?
- Co-solvent systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS with 0.01% Tween-80 to prevent aggregation .
- pH adjustment : For ionizable groups, buffer solutions (pH 7.4) enhance aqueous solubility .
- Nanoformulation : Encapsulation in liposomes or cyclodextrins improves bioavailability for cell-based assays .
Q. How can researchers validate the stability of this compound under storage conditions?
- Forced degradation studies : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
- Lyophilization : Store lyophilized powder at -80°C under argon to prevent oxidation of sulfanyl groups .
Advanced Research Questions
Q. What computational methods are recommended to elucidate the binding mechanism of this compound with kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CDK2/cyclin E (PDB: 1H1S). Focus on hydrogen bonding with hinge regions (e.g., Glu81) and hydrophobic contacts with the phenyl group .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes .
- Free-energy calculations : Apply MM/GBSA to predict ΔG and correlate with experimental IC values .
Q. How should researchers resolve contradictory data in pharmacological assays (e.g., varying IC across cell lines)?
- Assay standardization : Ensure consistent ATP concentrations, incubation times, and cell passage numbers .
- Off-target profiling : Screen against a kinase panel (e.g., Eurofins DiscoverX) to identify polypharmacology effects .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if metabolite interference explains discrepancies .
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Resolve the structure using SHELXL for refinement, focusing on sulfur atom positioning and π-π stacking of the phenyl group .
- Cambridge Structural Database (CSD) analysis : Compare bond lengths/angles with analogous thiazolo-pyrimidines (e.g., CSD refcode: GUVXUO) to validate geometry .
Q. How can structure-activity relationship (SAR) studies optimize the potency of this compound?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 3-phenyl position to enhance kinase affinity .
- Sulfanyl substitution : Replace the acetamide group with urea or carbamate to improve solubility without sacrificing binding .
- Bioisosteric replacement : Substitute the thiazolo ring with triazolo-pyrimidine to assess impact on selectivity .
Q. What strategies address non-covalent interactions influencing the compound’s supramolecular assembly in solid-state formulations?
- Hirshfeld surface analysis : Quantify intermolecular forces (e.g., C-H···O, π-π) using CrystalExplorer to guide co-crystal design .
- Co-crystallization agents : Screen with carboxylic acids (e.g., fumaric acid) to enhance stability via hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
